MDR Reversal Activity: Benzo[a]quinolizin-4-one Derivatives vs. Untreated Control
Three synthetic benzo[a]quinolizin-4-one derivatives demonstrated the ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in a lung cancer cell line. The comparator is the MDR cell line A549RT-eto treated with etoposide alone. The quantitative data shows that co-treatment with the benzo[a]quinolizin-4-one derivatives reduces the etoposide IC50 from 176 μM to a range of 22.4 μM to 24.7 μM [1].
| Evidence Dimension | Etoposide IC50 (Reversal of MDR) |
|---|---|
| Target Compound Data | 22.4 μM to 24.7 μM (with benzo[a]quinolizin-4-one derivative co-treatment) |
| Comparator Or Baseline | 176 μM (etoposide alone in A549RT-eto MDR cells) |
| Quantified Difference | Reduction of IC50 by 7.1 to 7.9 fold (from 176 μM to 22.4-24.7 μM) |
| Conditions | Human lung cancer cell line A549RT-eto with MDR phenotype; MTT assay; co-treatment with non-toxic concentrations of benzo[a]quinolizin-4-one derivatives |
Why This Matters
This quantifiable reduction in IC50 (7-8 fold) provides a functional benchmark for the MDR reversal potential of benzo[a]quinolizin-4-one derivatives, differentiating them from inactive scaffolds and guiding selection for oncology drug discovery programs.
- [1] Kanintronkul, Y.; Worayuthakarn, R.; Thasana, N.; Winayanuwattikun, P.; Pattanapanyasat, K.; Surarit, R.; Ruchirawat, S.; Svasti, J. Overcoming multidrug resistance in human lung cancer with novel benzo[a]quinolizin-4-ones. Anticancer Res. 2011, 31 (3), 921-927. View Source
